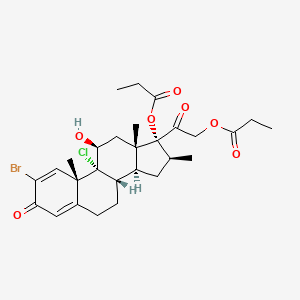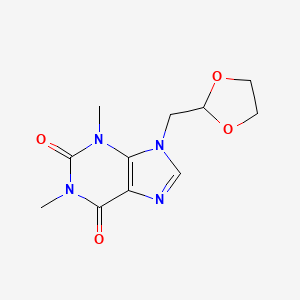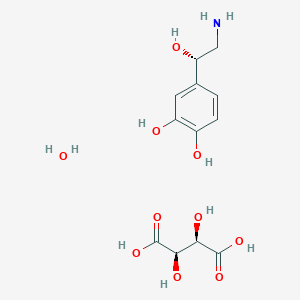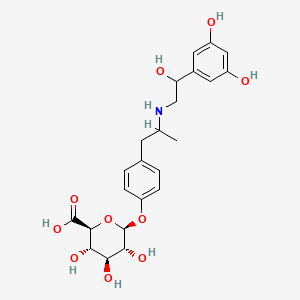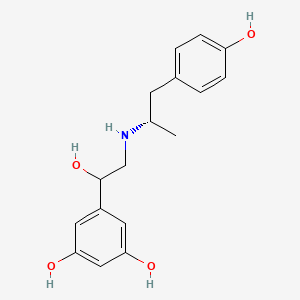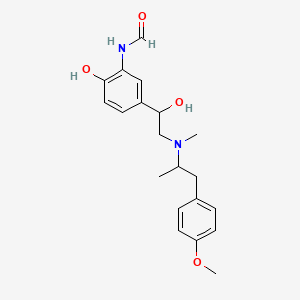
Azilsartan Impurity J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azilsartan Impurity J is a byproduct formed during the synthesis of Azilsartan, an angiotensin II receptor blocker used to treat hypertension. The control of impurities in pharmaceuticals is crucial as they can affect the efficacy and safety of the drug. Understanding the nature and formation of these impurities helps in optimizing the manufacturing process to minimize their presence .
Preparation Methods
The synthesis of Azilsartan involves treating 1-[[2′-cyano-biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate methyl ester with 2-ethylhexyl chloroformate, followed by cyclization in refluxing xylene and subsequent saponification . The reaction temperature can reach up to 140°C, and the alkalinity of the solution is adjusted using hydrochloric acid after saponification . During this process, various impurities, including Azilsartan Impurity J, can form.
Chemical Reactions Analysis
Azilsartan Impurity J can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azilsartan Impurity J is primarily studied in the context of pharmaceutical research to understand its formation and impact on the efficacy and safety of Azilsartan. It is also used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in drug formulations . Additionally, understanding the properties and behavior of such impurities can aid in the development of more efficient and safer drug manufacturing processes .
Mechanism of Action
As an impurity, Azilsartan Impurity J does not have a direct therapeutic effect. its presence can influence the overall pharmacokinetics and pharmacodynamics of Azilsartan. The impurity may interact with the same molecular targets as Azilsartan, such as the angiotensin II type 1 receptor, potentially altering the drug’s efficacy and safety profile .
Comparison with Similar Compounds
Azilsartan Impurity J can be compared with other impurities formed during the synthesis of Azilsartan, such as:
- Azilsartan Impurity A
- Azilsartan Impurity B
- Azilsartan Impurity C
- Azilsartan Impurity D
Each impurity has a unique structure and formation pathway, which can influence its impact on the final drug product. This compound is unique in its specific formation conditions and its potential effects on the drug’s properties .
Properties
IUPAC Name |
methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-32-22(29)18-7-4-8-19-20(18)28(23(30)25-19)13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21-26-24(31)33-27-21/h2-12H,13H2,1H3,(H,25,30)(H,26,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOITPRMCZPASX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
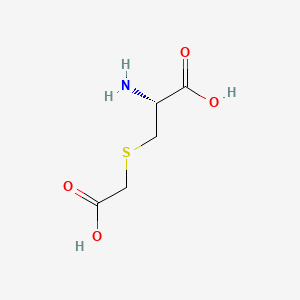
![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)
